molecular formula C10H14O3 B14453637 2(5H)Furanone, 3-cyclohexyl-4-hydroxy- CAS No. 78128-81-1

2(5H)Furanone, 3-cyclohexyl-4-hydroxy-

Cat. No.: B14453637
CAS No.: 78128-81-1
M. Wt: 182.22 g/mol
InChI Key: UOHNVACTBABRQJ-UHFFFAOYSA-N
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Description

2(5H)Furanone, 3-cyclohexyl-4-hydroxy- is an organic compound belonging to the furanone family. Furanones are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry. This compound, in particular, is characterized by a furanone ring substituted with a cyclohexyl group and a hydroxyl group, making it a unique and interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)Furanone, 3-cyclohexyl-4-hydroxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexanone with a suitable furanone precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and a sensitizer like methylene blue or Rose Bengal to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2(5H)Furanone, 3-cyclohexyl-4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the furanone ring into more saturated derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furanones, lactones, and other cyclic compounds. The specific products depend on the reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 2(5H)Furanone, 3-cyclohexyl-4-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the furanone ring play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and participate in various chemical interactions, leading to its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(5H)Furanone, 3-cyclohexyl-4-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the hydroxyl group makes it a versatile compound for various applications.

Properties

78128-81-1

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4-cyclohexyl-3-hydroxy-2H-furan-5-one

InChI

InChI=1S/C10H14O3/c11-8-6-13-10(12)9(8)7-4-2-1-3-5-7/h7,11H,1-6H2

InChI Key

UOHNVACTBABRQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(COC2=O)O

Origin of Product

United States

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